molecular formula C23H24FN3O4S B6512048 7-{[4-(3-fluorobenzoyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-2-one CAS No. 946361-52-0

7-{[4-(3-fluorobenzoyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-2-one

Cat. No.: B6512048
CAS No.: 946361-52-0
M. Wt: 457.5 g/mol
InChI Key: OLQAWALPECDFQP-UHFFFAOYSA-N
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Description

7-{[4-(3-fluorobenzoyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-2-one is a useful research compound. Its molecular formula is C23H24FN3O4S and its molecular weight is 457.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 457.14715559 g/mol and the complexity rating of the compound is 839. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary targets of this compound are bacterial DNA gyrase and topoisomerase IV . These are key enzymes for DNA replication in bacteria .

Mode of Action

The compound interacts with its targets, DNA gyrase and topoisomerase IV, inhibiting their function and thereby disrupting DNA replication within the bacterial cell . This results in the cessation of bacterial growth and eventually leads to bacterial death .

Biochemical Pathways

The affected biochemical pathway is the DNA replication pathway in bacteria. By inhibiting DNA gyrase and topoisomerase IV, the compound disrupts the unwinding of the DNA helix, a critical step in DNA replication . This disruption prevents the bacteria from replicating their DNA and dividing, which halts the growth of the bacterial population .

Pharmacokinetics

Similar compounds have been shown to accumulate rapidly in eukaryotic cells . They are also active against intracellular bacteria , suggesting they can cross cell membranes effectively

Result of Action

The result of the compound’s action is the inhibition of bacterial growth. By disrupting DNA replication, the compound prevents the bacteria from dividing and growing . This can lead to the death of the bacterial population, effectively treating the bacterial infection .

Action Environment

The efficacy and stability of the compound can be influenced by various environmental factors. For example, the presence of efflux pumps in bacteria can decrease the compound’s efficacy by pumping the compound out of the bacterial cell Additionally, the compound’s stability could be affected by factors such as pH and temperature

Properties

IUPAC Name

7-[4-(3-fluorobenzoyl)piperazin-1-yl]sulfonyl-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24FN3O4S/c24-19-5-1-3-18(13-19)23(29)25-9-11-26(12-10-25)32(30,31)20-14-16-4-2-8-27-21(28)7-6-17(15-20)22(16)27/h1,3,5,13-15H,2,4,6-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLQAWALPECDFQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C3C(=CC(=C2)S(=O)(=O)N4CCN(CC4)C(=O)C5=CC(=CC=C5)F)CCC(=O)N3C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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